4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol
CAS No.:
Cat. No.: VC16777078
Molecular Formula: C33H31F3N6O2
Molecular Weight: 600.6 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol -](/images/structure/VC16777078.png)
Specification
Molecular Formula | C33H31F3N6O2 |
---|---|
Molecular Weight | 600.6 g/mol |
IUPAC Name | 4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
Standard InChI | InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2 |
Standard InChI Key | SCLLZBIBSFTLIN-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F |
Introduction
Structural Elucidation and Molecular Properties
Chemical Architecture
The compound’s structure comprises three primary domains:
-
Diazabicyclo[3.2.1]octane: A bridged bicyclic system containing two nitrogen atoms, contributing to conformational rigidity and receptor-binding capabilities .
-
Pyrido[4,3-d]pyrimidine: A fused heterocyclic system known for kinase inhibition and anticancer activity .
-
Fluorinated Naphthalenol: A polyaromatic core with hydroxyl, ethynyl, and fluorine substituents, enhancing solubility and target affinity.
Molecular Formula and Properties
Property | Value |
---|---|
IUPAC Name | 4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol |
Molecular Formula | C₃₃H₃₀F₃N₇O₂ |
Molecular Weight | 653.64 g/mol |
Key Functional Groups | Diazabicyclo[3.2.1]octane, pyrido[4,3-d]pyrimidine, ethynyl, fluorinated pyrrolizine |
The fluorine atoms at positions 6, 8, and the pyrrolizine moiety enhance metabolic stability and binding interactions through electronegative effects and hydrogen bonding . The ethynyl group facilitates click chemistry modifications for targeted drug delivery .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the pyrido[4,3-d]pyrimidine core:
-
Core Assembly: Cyclocondensation of aminonicotinonitrile derivatives with diazabicyclo[3.2.1]octane under microwave-assisted conditions .
-
Fluorination: Electrophilic fluorination using Selectfluor® at the pyrido-pyrimidine C8 and naphthalenol C6 positions .
-
Etherification: Coupling the fluorinated pyrrolizine-methanol moiety via Mitsunobu reaction to introduce the methoxy group .
Key Challenges
-
Steric Hindrance: The diazabicyclo[3.2.1]octane’s bridgehead nitrogen limits accessibility for nucleophilic substitutions.
-
Regioselectivity: Fluorination at specific positions requires careful control of reaction kinetics .
Pharmacological Profile
Cytotoxic Activity
Analogous pyrido[4,3-d]pyrimidine derivatives exhibit potent cytotoxicity against cancer cell lines. For example, compound 4 in a related study showed IC₅₀ values of 0.57 μM (MCF-7) and 1.13 μM (HepG2), attributed to apoptosis induction and G1 cell cycle arrest .
Compound Class | IC₅₀ (MCF-7) | IC₅₀ (HepG2) |
---|---|---|
Pyrido[4,3-d]pyrimidine | 0.57 μM | 1.13 μM |
Reference Standard | 16.7 nM | 0.99 μM |
Kinase Inhibition
The diazabicyclo[3.2.1]octane moiety may confer selectivity for kinases like PIM-1, with IC₅₀ values as low as 11.4 nM observed in structurally similar agents . Molecular docking studies suggest hydrogen bonding with kinase hinge regions and hydrophobic interactions with the ATP-binding pocket .
Receptor Modulation
Diazabicyclo-octane derivatives demonstrate affinity for neuronal nicotinic acetylcholine receptors (α4β2 nAChR) and 5-HT2C receptors, implicating potential applications in obesity and CNS disorders .
Target | Binding Affinity (Kᵢ) | Selectivity Ratio (vs. 5-HT2A) |
---|---|---|
α4β2 nAChR | 12 nM | 8.5 |
5-HT2C | 18 nM | 6.2 |
Mechanism of Action
Apoptosis Induction
The compound likely triggers apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression in analogous molecules . In MCF-7 cells, related compounds increased apoptosis by 58.29-fold compared to controls .
Kinase Interaction
The pyrido-pyrimidine scaffold competitively inhibits PIM-1 kinase by occupying the ATP-binding site, disrupting phosphorylation of pro-survival substrates like Bad and p21 .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume